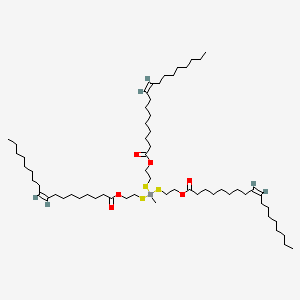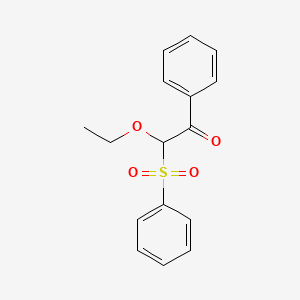
Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate is an organic compound with a complex structure characterized by multiple chlorine and methyl groups attached to a hexene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
化学反应分析
Types of Reactions
Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
科学研究应用
Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Ethyl 4,6,8-trichloroquinoline-3-carboxylate: This compound shares some structural similarities but differs in its quinoline backbone.
Cyanuric chloride: Another chlorinated compound with distinct chemical properties and uses.
属性
CAS 编号 |
59897-95-9 |
|---|---|
分子式 |
C11H17Cl3O2 |
分子量 |
287.6 g/mol |
IUPAC 名称 |
ethyl 4,6,6-trichloro-2,3,3-trimethylhex-5-enoate |
InChI |
InChI=1S/C11H17Cl3O2/c1-5-16-10(15)7(2)11(3,4)8(12)6-9(13)14/h6-8H,5H2,1-4H3 |
InChI 键 |
DDFJIALOXWLNSA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C(C)(C)C(C=C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)


methanone](/img/structure/B14613647.png)

![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)



![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)

![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
